Ethyl Difluorothioacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Difluorothioacetate is a chemical compound belonging to the class of organofluorine compounds. It is characterized by its molecular formula C4H6F2O2S and a molecular weight of 156.15 g/mol . This compound is a colorless liquid with a pungent odor and is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ethyl Difluorothioacetate involves several steps. One common method includes the following steps :
Amination Process: Preparation of an intermediate product, dichloroacetyl diethylamine, through an amination process.
Fluorination: Fluorination of dichloroacetyl diethylamine using anhydrous potassium fluoride under the action of a solvent and a phase transfer catalyst to prepare difluoro-acetyl diethylamine.
Esterification: Esterification of difluoro-acetyl diethylamine with ethanol to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of sulfolane as a solvent during the fluorination step, which improves the final yield. The esterification step is carried out directly after fluorination to enhance the production rate .
Chemical Reactions Analysis
Types of Reactions: Ethyl Difluorothioacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form difluoroacetic acid.
Reduction: Reduction reactions can convert it into different organosulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the thioacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate in an aqueous medium.
Major Products:
Oxidation: Difluoroacetic acid.
Reduction: Various organosulfur compounds.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Ethyl Difluorothioacetate has a wide range of applications in scientific research, including :
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl Difluorothioacetate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to the presence of fluorine atoms, which can influence the reactivity and stability of the molecule. The thioacetate group also plays a crucial role in its reactivity, particularly in nucleophilic substitution reactions .
Comparison with Similar Compounds
Ethyl Difluorothioacetate can be compared with other similar compounds, such as :
Ethyl Difluoroacetate: Similar in structure but lacks the thioacetate group.
Methyl Difluoroacetate: Similar but has a methyl group instead of an ethyl group.
Ethyl Trifluoroacetate: Contains an additional fluorine atom compared to this compound.
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O2S/c1-2-8-3(7)4(5,6)9/h9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLQSFIWPSUAAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652576 |
Source
|
Record name | Ethyl difluoro(sulfanyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-05-4 |
Source
|
Record name | Ethyl 2,2-difluoro-2-mercaptoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl difluoro(sulfanyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.